1-benzyl-3-methyl-4-nitro-1H-indazole
CAS No.:
Cat. No.: VC14042945
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O2 |
|---|---|
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 1-benzyl-3-methyl-4-nitroindazole |
| Standard InChI | InChI=1S/C15H13N3O2/c1-11-15-13(8-5-9-14(15)18(19)20)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
| Standard InChI Key | CUWFKTMBEDKMHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-Benzyl-3-methyl-4-nitro-1H-indazole features a fused bicyclic indazole core (a five-membered pyrazole ring fused to a benzene ring) with three distinct substituents:
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Benzyl group at the N1 position
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Methyl group at the C3 position
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Nitro group at the C4 position
The molecular formula C₁₁H₁₀N₄O₂ corresponds to a molecular weight of 226.22 g/mol. X-ray crystallographic studies of analogous indazole derivatives suggest a planar aromatic system with substituents adopting positions perpendicular to the bicyclic plane to minimize steric hindrance .
Table 1: Key Physicochemical Properties
The nitro group at C4 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution .
Spectroscopic Features
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¹H NMR: Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups resonate as singlets near δ 2.5 ppm in analogous compounds .
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IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group.
Synthetic Methodologies
Classical Synthesis Route
The synthesis typically proceeds through a multi-step sequence:
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Indazole Core Formation: Cyclization of 2-methyl-3-nitroaniline derivatives under diazotization conditions .
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N1-Benzylation: Alkylation using benzyl bromide in the presence of K₂CO₃ in DMF.
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Yield optimization to >85% achieved via microwave-assisted heating at 120°C for 30 minutes.
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Table 2: Optimized Benzylation Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Time | 30 minutes |
| Catalyst | Pd(OAc)₂ |
| Solvent | DMF |
| Yield | 85–92% |
Advanced Catalytic Approaches
Recent developments employ palladium-catalyzed cross-coupling to install substituents:
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Suzuki-Miyaura Coupling: Enables introduction of aryl groups at C7 using Pd(PPh₃)₄ catalyst .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields >90%.
Reactivity and Functionalization
Nitro Group Transformations
The C4 nitro group serves as a versatile synthetic handle:
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Reduction to Amine: Hydrogenation over Raney Ni at 50 psi H₂ produces 4-amino derivatives:
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Nucleophilic Aromatic Substitution: Reacts with amines in DMSO at 80°C to form C4-aminated products .
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective halogenation:
Biological Activities and Applications
Materials Science Applications
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Coordination Chemistry: Acts as a bidentate ligand for Cu(II) and Fe(III) complexes .
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Polymer Additives: Nitro groups enhance thermal stability in polyamide composites.
Computational Insights
Density Functional Theory (DFT) Studies
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HOMO-LUMO Gap: Calculated at 4.1 eV, indicating moderate electronic stability .
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Molecular Electrostatic Potential: Reveals nucleophilic regions at nitro oxygen atoms .
ADMET Predictions
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Metabolism: Susceptible to CYP3A4-mediated nitro reduction.
Industrial Production Considerations
Scalability Challenges
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Cost Analysis: Benzyl bromide accounts for 62% of raw material costs.
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Waste Stream Management: Requires neutralization of acidic byproducts from nitration steps .
Green Chemistry Approaches
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Solvent Recycling: DMF recovery rates >95% achieved via vacuum distillation.
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Catalyst Reuse: Pd nanoparticles show <5% activity loss over 10 cycles .
Critical Analysis of Research Gaps
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